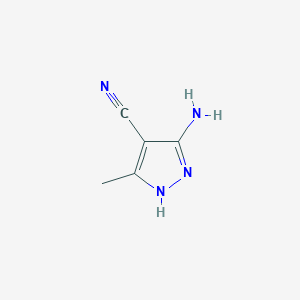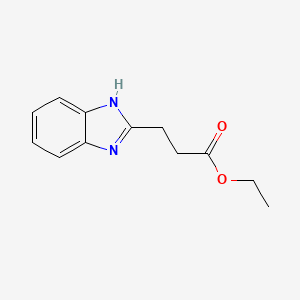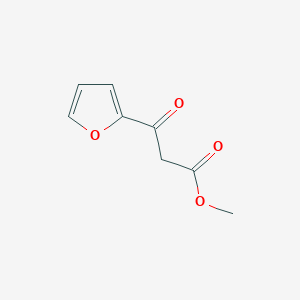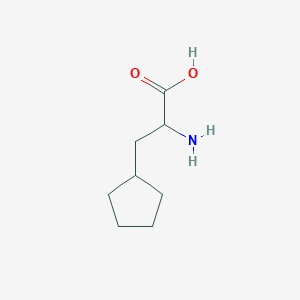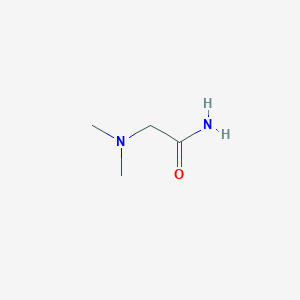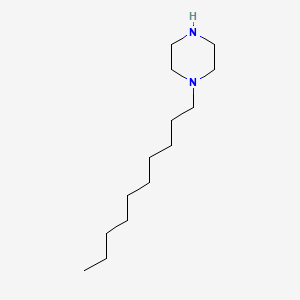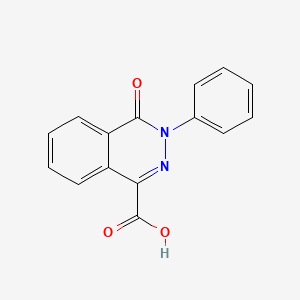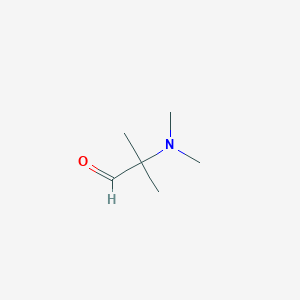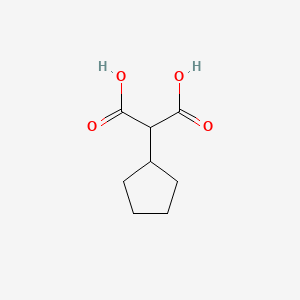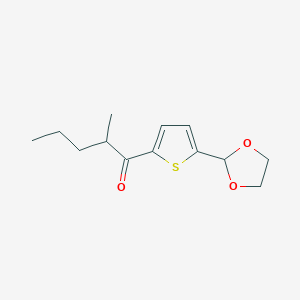
5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal and is commonly used as a protecting group in organic synthesis . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The 1,3-dioxolane ring in the compound is a cyclic acetal, and these types of structures are generally used to protect carbonyl groups during chemical reactions . The thiophene ring is aromatic and contains a sulfur atom, which can contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,3-dioxolane and thiophene rings. The 1,3-dioxolane could potentially be hydrolyzed under acidic or basic conditions to yield the original carbonyl compound . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing 1,3-dioxolane rings are stable and can be stored without significant risk of decomposition . Thiophene is relatively stable but can be reactive due to its aromaticity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Protective Groups
The dioxolane moiety in the compound suggests its potential use as a protective group in organic synthesis . Protective groups are vital in multi-step organic reactions to prevent reactive sites from participating in undesired side reactions. The stability of dioxolanes against nucleophiles and bases makes them suitable for protecting carbonyl compounds during synthesis.
Pharmaceutical Research
Ketones, including those with complex structures like the one , are often key intermediates in the synthesis of pharmaceuticals . They can be used to create compounds with anti-inflammatory properties or as precursors to synthetic steroid hormones.
Material Science
In material science, ketones serve as solvents and reagents for polymerization processes. The specific ketone could be investigated for its solvent properties in creating new polymeric materials or coatings .
Biochemical Signaling
Ketones play roles as metabolic messengers in biological systems . This particular ketone could be studied for its signaling capabilities, potentially influencing cellular metabolism or serving as a biomarker for certain physiological states.
Energy Metabolism
Research into ketones has shown their importance in energy metabolism, particularly in states of carbohydrate restriction . The compound could be explored for its ability to serve as an energy substrate in metabolic studies.
Neuroscience
Given the role of ketones in brain metabolism, especially during periods of glucose scarcity, this compound could be of interest in neuroscience research, exploring its effects on brain function or neuroprotection .
Eigenschaften
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-3-4-9(2)12(14)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYSZSJLOALDQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641911 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone | |
CAS RN |
898772-90-2 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

